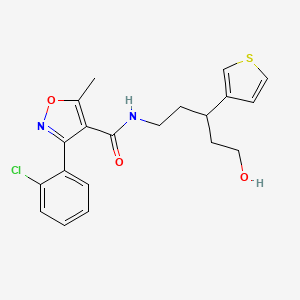
3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex organic compounds, like the one you've described, involve multiple steps, including the design, synthesis, and characterization of the molecules. These processes are crucial for understanding the compound's structure, properties, and potential applications.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with similar complexity have been synthesized through reactions involving key intermediates, like carboxamides and thiophene derivatives, under various conditions to achieve the desired structural features (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure is determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. Studies on similar compounds have elucidated their crystal structure, showcasing the arrangement of functional groups and the overall molecular geometry (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure and can be investigated through various chemical reactions. For instance, the reactivity of isoxazole derivatives with different reagents can lead to a wide range of products, highlighting the versatility of these compounds in synthetic chemistry (Yu et al., 2009).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A clubbed quinazolinone and 4-thiazolidinone series, including compounds with structural similarities to 3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide, have been synthesized and screened for in vitro antibacterial and antifungal activities. These compounds showed significant antimicrobial activities against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Synthesized thiophene-based compounds, including structures related to the specified chemical, have been tested for their in vitro cytotoxicity by the MTT assay using 5-fluorouracil as a reference drug. Certain thiophene-2-carboxamide derivatives exhibited good inhibitory activity against four cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antioxidant Activity
Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives related to the specified chemical have been synthesized and their antioxidant activity screened by DPPH radical scavenging method and reducing power assay. Some compounds were identified as potent antioxidants, showing activity higher than that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antipathogenic Activity
Acylthioureas, including structures similar to the specified chemical, have been synthesized, characterized, and tested for their interaction with bacterial cells in free and adherent state. These derivatives demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their ability to grow in biofilms. This indicates their potential for further development as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-13-18(19(23-26-13)16-4-2-3-5-17(16)21)20(25)22-9-6-14(7-10-24)15-8-11-27-12-15/h2-5,8,11-12,14,24H,6-7,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNUURBSFOWAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



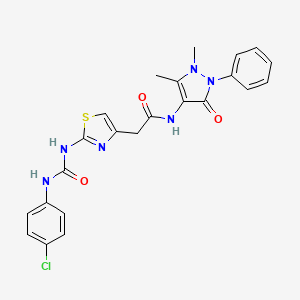
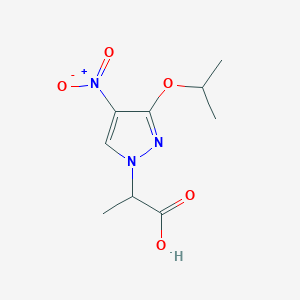

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)
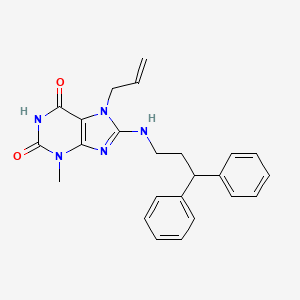
![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

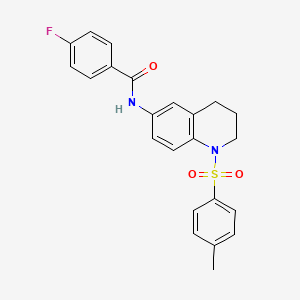
![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)
